molecular formula C13H21NO4 B2523176 tert-Butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 1801766-68-6

tert-Butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B2523176
CAS No.: 1801766-68-6
M. Wt: 255.314
InChI Key: IMEKDXXPNDWOAG-UHFFFAOYSA-N
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Description

tert-Butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a synthetic organic compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol . It is characterized by a spirocyclic structure, which includes a lactone and an amide functional group. This compound is often used in chemical research and synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of a suitable lactone with an amine under controlled conditions. One common method involves the use of tert-butyl chloroformate as a protecting group for the amine, followed by cyclization to form the spirocyclic structure . The reaction conditions often require a base such as triethylamine and an inert solvent like dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

tert-Butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of the target . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of complex molecules and the study of biochemical processes.

Properties

IUPAC Name

tert-butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-6-4-13(5-7-14)9-17-8-10(13)15/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEKDXXPNDWOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)COCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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